5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
Description
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a quinoline derivative characterized by a chloro substituent at position 5, a hydroxy group at position 8, and a morpholin-4-yl-pyridin-4-ylmethyl moiety at position 5. Its synthesis likely involves Mannich-type reactions, a common method for introducing aminomethyl groups to quinoline scaffolds . Such compounds are of interest in medicinal chemistry due to their structural resemblance to clinically used 8-hydroxyquinolines like clioquinol and iodoquinol, which exhibit antimicrobial and anticancer properties .
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
InChI Key |
JDPDCZOGRJHMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine and Morpholine Groups: The pyridine and morpholine groups can be introduced through nucleophilic substitution reactions. For instance, the pyridine group can be attached using a Suzuki-Miyaura coupling reaction, while the morpholine group can be introduced via nucleophilic substitution with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the C5 Chloro Position
The chlorine atom at position 5 undergoes substitution with nucleophiles (e.g., amines, thiols) under basic or catalytic conditions.
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the quinoline ring.
Hydrolysis of the Morpholine-Pyridine Hybrid Side Chain
The morpholine-pyridine methyl group undergoes hydrolysis under acidic or enzymatic conditions, yielding intermediates for further functionalization.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 24h | 7-(Pyridin-4-ylmethyl)quinolin-8-ol + morpholine | , |
| Enzymatic cleavage | Lipase (Candida antarctica), pH 7.4 | 7-(Pyridin-4-ylmethanol)quinolin-8-ol |
Key Observation : Hydrolysis rates depend on steric hindrance from the pyridin-4-yl group.
Oxidation/Reduction Reactions
The hydroxyl group at position 8 and the pyridine nitrogen participate in redox processes.
Notable Selectivity : The pyridine ring is preferentially reduced over the quinoline core under mild H₂ conditions.
Electrophilic Aromatic Substitution (EAS)
The quinoline core undergoes EAS at positions 3 and 6, activated by the electron-donating hydroxyl group.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol | |
| Sulfonation | SO₃/H₂SO₄, 40°C, 4h | 6-Sulfo-5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol |
Regiochemical Note : Nitration occurs predominantly at position 3 due to steric hindrance at position 6.
Coordination Chemistry with Metal Ions
The hydroxyl and pyridine groups act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.
| Metal | Reagents/Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | CuCl₂, MeOH, RT, 1h | [Cu(C₂₁H₂₀ClN₃O₂)₂]·2H₂O | DNA cleavage studies | |
| Fe³⁺ | Fe(NO₃)₃, H₂O, 60°C, 6h | [Fe(C₂₁H₂₀ClN₃O₂)(H₂O)₃]NO₃ | Oxidation catalysis |
Stability Data : Cu²⁺ complexes show higher stability constants (log β = 8.2) compared to Fe³⁺ (log β = 6.7).
Photochemical Reactions
UV irradiation induces dimerization or rearrangement via excited-state intermediates.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12h | Dimeric quinoline derivative with cyclobutane ring | |
| Norrish-Type II cleavage | UV (365 nm), O₂, 24h | 5-Chloro-7-(pyridin-4-ylmethyl)quinolin-8-ol + morpholine fragments |
Quantum Yield : The cycloaddition reaction has a quantum yield of Φ = 0.18 at 254 nm.
Bioconjugation Reactions
The hydroxyl group is modified for prodrug synthesis or biomolecule tagging.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Phosphorylation | POCl₃, pyridine, 0°C, 2h | 8-Phosphate ester derivative | |
| PEGylation | mPEG-NHS, pH 8.5, RT, 4h | PEGylated conjugate (MW ~2 kDa) |
Biomedical Relevance : PEGylation increases aqueous solubility by 12-fold.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol exhibit significant anticancer properties. They interact with critical biological macromolecules, leading to inhibition of cancer cell proliferation. For instance, compounds derived from quinoline structures have shown promising results against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Similar quinoline derivatives have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Antiviral Potential
In addition to its anticancer and antimicrobial activities, this compound may exhibit antiviral properties. Quinoline derivatives are known to interfere with viral replication processes, making them potential candidates for the development of antiviral therapeutics.
Synthesis and Derivatives
The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves several key steps including:
- Formation of the quinoline core.
- Introduction of the chloro substituent.
- Attachment of the morpholine and pyridine groups.
This multi-step synthetic process allows for the generation of various derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties.
Study 1: Anticancer Efficacy
A study exploring the anticancer efficacy of quinoline derivatives found that 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol exhibited significant cytotoxicity against several cancer cell lines. The compound was evaluated using MTT assays, showing an IC50 value comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that the compound displayed potent antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Study 3: Antiviral Screening
In a screening study aimed at identifying novel antiviral agents, derivatives of quinoline were tested against several viruses. The results suggested that compounds similar to 5-Chloro-7-[morpholin-4-y(pyridin-4-y)methyl]quinolin-8-ol could inhibit viral replication effectively, warranting further investigation into their mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s unique substitution pattern distinguishes it from other quinolin-8-ol derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects: The morpholinomethyl group in 5b increases hydrophilicity (XLogP3 = 2.3) compared to the phenylpiperazinyl analog (XLogP3 = 3.9) . The target compound’s pyridinyl-morpholine hybrid may balance lipophilicity and solubility. Piperazine/piperidine derivatives (e.g., 5c, 5d) show reduced yields (35–75%) compared to morpholinomethyl derivatives (85%) due to steric or electronic challenges .
- Thermal Stability: Morpholinomethyl-substituted 5b exhibits a high melting point (243°C), suggesting strong crystalline packing, while 5c (mp = 198°C) has lower thermal stability .
Biological Activity
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro substituent, a morpholine group, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is , with a molecular weight of approximately 343.81 g/mol. The compound features:
| Component | Description |
|---|---|
| Quinoline Core | Bicyclic structure with fused benzene and pyridine rings |
| Chloro Group | Substituted at the 5-position enhancing biological activity |
| Morpholine Group | Attached at the 7-position, contributing to solubility and receptor interactions |
| Pyridine Moiety | Enhances the compound's interaction with biological targets |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds against Gram-positive and Gram-negative bacteria range from 50 to 150 µg/mL, demonstrating moderate to strong antibacterial effects .
Antiviral Properties
The antiviral activity of quinoline derivatives has also been documented. These compounds can interfere with viral replication by targeting specific viral enzymes or receptors. For example, similar compounds have been reported to exhibit effectiveness against influenza and other viral pathogens .
Anticancer Activity
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol has shown promise in anticancer research. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Various studies have highlighted its potential as an effective agent against different cancer types, including breast and lung cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
Synthesis
The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves several steps:
- Formation of Quinoline Core : The quinoline structure is synthesized through methods like Skraup synthesis or Friedlander synthesis.
- Chlorination : The introduction of the chloro group is achieved using reagents such as phosphorus pentachloride (PCl5).
- Morpholino Substitution : Morpholine is introduced via nucleophilic substitution reactions.
- Pyridine Attachment : The pyridine moiety is added through coupling reactions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol was tested on multiple cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol?
The compound is typically synthesized via a Mannich reaction , where 5-chloro-8-hydroxyquinoline reacts with morpholine and pyridine-4-carbaldehyde in ethanol under reflux. Key steps include:
- Reagent stoichiometry : A 1:1:1 molar ratio of quinoline, aldehyde, and morpholine, with triethylamine as a base.
- Purification : Recrystallization from ethanol-water (1:1) yields the pure product .
- Yield optimization : Adjusting reaction time (12–48 hours) and temperature (reflux vs. room temperature) can improve efficiency. For example, reflux reduces reaction time but may require careful solvent selection to avoid decomposition .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for quinoline, δ 3.5–4.0 ppm for morpholine methylene groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 383.15, observed 383.14) .
- X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks, critical for understanding intermolecular interactions .
Q. How does solubility in DMSO impact experimental design?
The compound’s high solubility in DMSO (125 mg/mL) facilitates stock solution preparation for biological assays. However, DMSO concentrations >0.1% in cell-based assays may induce cytotoxicity, necessitating solvent controls.
Advanced Research Questions
Q. How do C-7 substituents influence antimicrobial activity, and what SAR methodologies apply?
- Steric effects : Bulky substituents (e.g., benzodioxole-piperazine) reduce antimicrobial activity due to hindered target binding (Table 1 in ).
- Electronic effects : Electron-donating groups enhance activity against Gram-positive bacteria (e.g., S. aureus), while electron-withdrawing groups improve Gram-negative efficacy .
- Methodologies :
- POM analysis : Identifies pharmacophore sites (e.g., quinoline-OH as a hydrogen-bond donor).
- Docking studies : Predict binding to bacterial enzymes (e.g., DNA gyrase) .
Q. What computational models predict target binding (e.g., HDAC or iron chelation)?
- Molecular docking : Simulates interactions with HDAC’s catalytic zinc ion via the quinolin-8-ol moiety .
- DFT calculations : Analyzes electron distribution at critical bond points (e.g., C-7 methylene bridge reactivity) .
- Iron chelation : The 8-hydroxy group binds Fe³⁺, validated by UV-Vis spectroscopy and redox potential assays .
Q. How to resolve contradictory efficacy data in bacterial assays?
Discrepancies arise from:
- Strain variability : Standardize testing against ATCC reference strains.
- Assay conditions : Use broth microdilution (MIC) instead of disk diffusion for quantitative comparisons .
- Substituent batch purity : Confirm via HPLC (>98%) to exclude impurities affecting results .
Q. Does the morpholin-4-yl group enhance pharmacokinetic properties?
- Lipophilicity : Morpholine increases logP, improving blood-brain barrier penetration (relevant for neuroprotective studies) .
- Metabolic stability : Evaluate using liver microsomes; morpholine’s resistance to oxidation prolongs half-life .
Q. How does crystallographic data inform reactivity and intermolecular interactions?
- Bond critical points (QTAIM analysis) : Identifies electron-rich regions (e.g., quinoline-N) prone to electrophilic attack .
- Hydrogen-bond networks : Stabilizes crystal packing, guiding co-crystallization strategies for formulation studies .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
